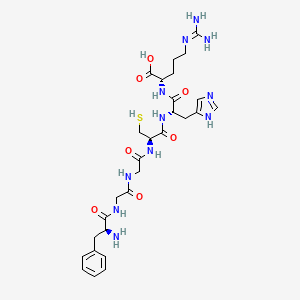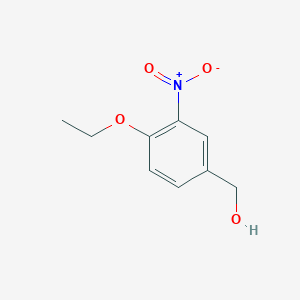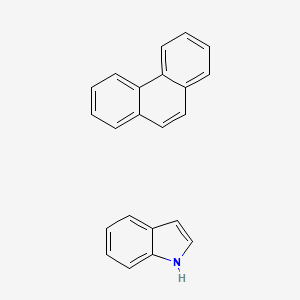phosphane CAS No. 142013-33-0](/img/structure/B12526637.png)
[(Oxetan-2-yl)methyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxetan-2-yl)methylphosphane is a chemical compound that features a four-membered oxetane ring attached to a diphenylphosphane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxetan-2-yl)methylphosphane typically involves the formation of the oxetane ring followed by its attachment to the diphenylphosphane group. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring . This can be achieved through various cyclization strategies, including cyclization through C−O bond formation and [2+2] cycloadditions .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Oxetan-2-yl)methylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The oxetane ring can undergo ring-opening reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (Oxetan-2-yl)methylphosphane would yield phosphine oxides, while ring-opening substitution reactions could produce a variety of substituted oxetane derivatives .
Applications De Recherche Scientifique
(Oxetan-2-yl)methylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of (Oxetan-2-yl)methylphosphane involves its interaction with molecular targets through its phosphane and oxetane groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The diphenylphosphane group can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Oxetanylmethyl)diphenylphosphine: Similar structure but with different substituents.
Oxetan-2-ylmethanamine: Contains an oxetane ring but with an amine group instead of a phosphane group
Uniqueness
(Oxetan-2-yl)methylphosphane is unique due to its combination of an oxetane ring and a diphenylphosphane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and medicinal chemistry .
Propriétés
Numéro CAS |
142013-33-0 |
|---|---|
Formule moléculaire |
C16H17OP |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
oxetan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C16H17OP/c1-3-7-15(8-4-1)18(13-14-11-12-17-14)16-9-5-2-6-10-16/h1-10,14H,11-13H2 |
Clé InChI |
BUTYIXGHYZFWFJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
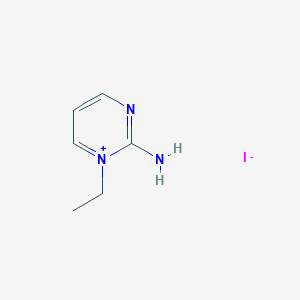

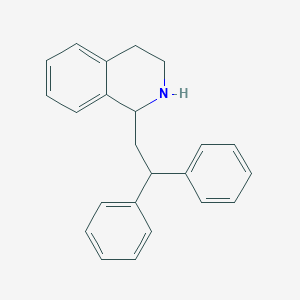
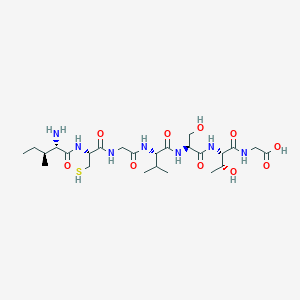
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
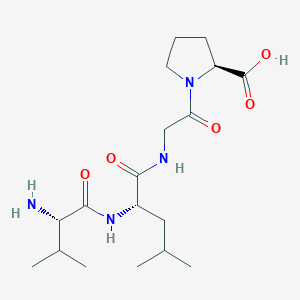
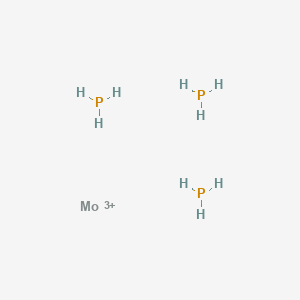
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
